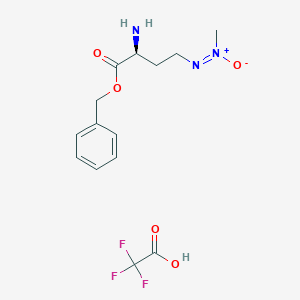

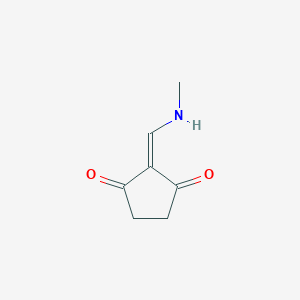

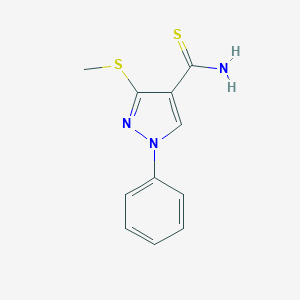

![molecular formula C36H44FeP2 B069225 (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene CAS No. 162291-01-2](/img/structure/B69225.png)

(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The presence of both dicyclohexylphosphino and diphenylphosphino groups attached to the ferrocene backbone imparts unique steric and electronic properties, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:

Preparation of the Ferrocene Backbone: The starting material, ferrocene, is functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.

Introduction of Phosphino Groups: The dicyclohexylphosphino and diphenylphosphino groups are introduced via nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure the correct stereochemistry is achieved.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S,S)-enantiomer. This can be achieved through various methods, including chiral chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction parameters and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene participates in various types of chemical reactions, including:

Oxidation: The ferrocene moiety can undergo oxidation to form ferrocenium ions.

Reduction: The compound can be reduced back from the ferrocenium ion to ferrocene.

Substitution: The phosphino groups can participate in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of metal complexes depending on the metal and ligands involved.

Scientific Research Applications

(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:

Chemistry: It is extensively used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry for the production of chiral drugs.

Biology: The compound’s ability to form stable metal complexes makes it useful in bioinorganic chemistry for studying metalloenzymes and other metal-containing biomolecules.

Medicine: Its role in the synthesis of chiral drugs has implications for the development of new therapeutics.

Industry: Beyond pharmaceuticals, it is used in the synthesis of fine chemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The compound coordinates to a metal center, influencing the electronic and steric environment of the metal. This, in turn, affects the reactivity and selectivity of the catalytic process. The specific pathways and molecular targets depend on the metal and the type of reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in transition metal catalysis, but lacks the chiral centers present in (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene.

1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand, but it does not have the ferrocene backbone, which imparts unique properties to this compound.

1,2-Bis(dicyclohexylphosphino)ethane (dcpe): Similar in having dicyclohexylphosphino groups, but lacks the ferrocene structure and chiral centers.

Uniqueness

The uniqueness of this compound lies in its combination of a ferrocene backbone with chiral centers and both dicyclohexylphosphino and diphenylphosphino groups. This combination provides a unique steric and electronic environment that is particularly effective in asymmetric catalysis, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Properties

CAS No. |

162291-01-2 |

|---|---|

Molecular Formula |

C36H44FeP2 |

Molecular Weight |

594.5 g/mol |

InChI |

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H; |

InChI Key |

AWOOIDCKLIQAJV-UHFFFAOYSA-N |

SMILES |

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |

Isomeric SMILES |

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

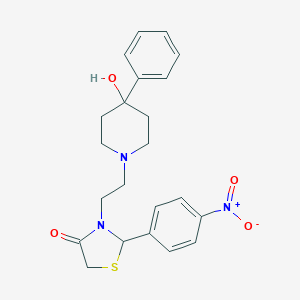

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)

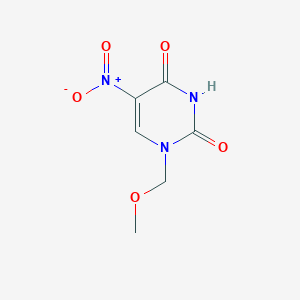

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)